REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4]([C:12](OCC)=[O:13])([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[OH:13][CH2:12][C:4]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)(C(=O)OCC)C(=O)OCC
|
Name
|
( 7a )
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69 kg
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
104 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred until all starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at such a rate so as
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 15° C. over 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
was then recooled to -15° C.
|
Type
|
CUSTOM
|
Details
|
The product was partitioned between ethyl acetate (54 Kg), ethanol (48 Kg), and saturated sodium sulfate solution (60 liters)
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight at 250C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated salts were filtered off
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
WASH
|
Details
|
the filtrate washed with brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCOCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |